![molecular formula C14H8I2 B14195648 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-31-7](/img/structure/B14195648.png)
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with two iodine atoms and an ethynyl group
Métodos De Preparación
The synthesis of 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with iodobenzene and 3-iodophenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form iodo-substituted quinones or reduction to form iodo-substituted benzenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene involves its interaction with molecular targets through its iodine atoms and ethynyl group. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The pathways involved may include oxidative addition and reductive elimination processes .
Comparación Con Compuestos Similares
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Iodo-2-[(4-methylphenyl)ethynyl]benzene: This compound has a similar structure but with a methyl group instead of an iodine atom.
1-Iodo-4-[(trimethylsilyl)ethynyl]benzene: This compound contains a trimethylsilyl group, which affects its chemical properties and reactivity.
Iodobenzene: A simpler compound with only one iodine atom, used as a starting material in various organic syntheses.
Propiedades
Número CAS |
832744-31-7 |
|---|---|
Fórmula molecular |
C14H8I2 |
Peso molecular |
430.02 g/mol |
Nombre IUPAC |
1-iodo-2-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8I2/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
Clave InChI |
BPMLLAATQWSJIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
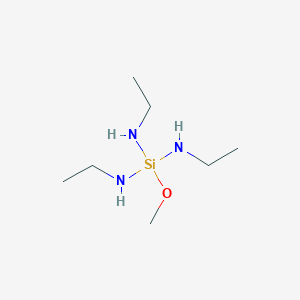
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
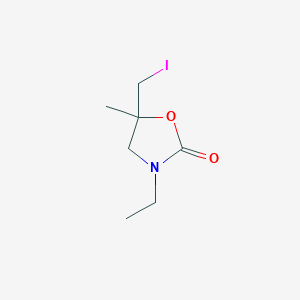
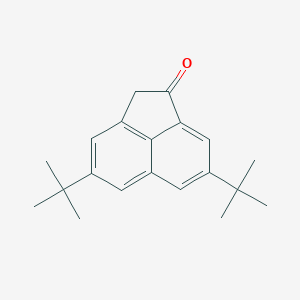
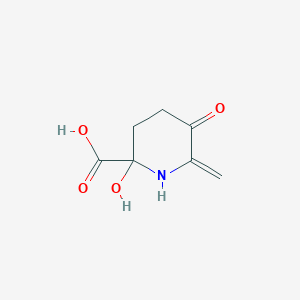
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
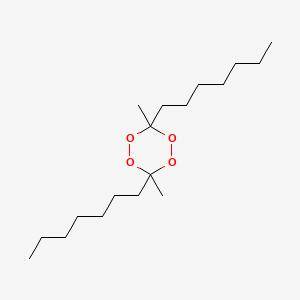
![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
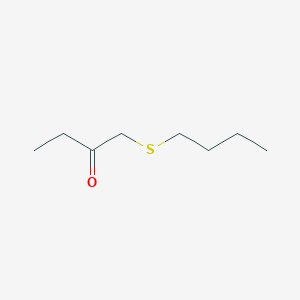
![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)

